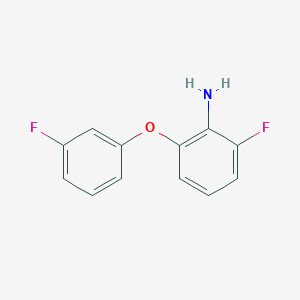

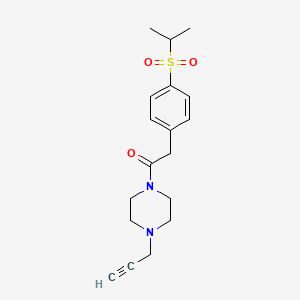

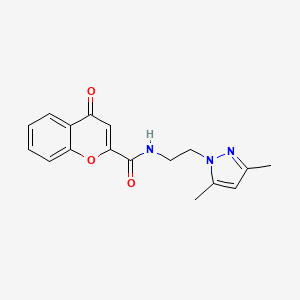

![molecular formula C19H16ClN3O B2382345 2-氯-N-{2-苯基-2H,4H,5H,6H-环戊[c]吡唑-3-基}苯甲酰胺 CAS No. 1043162-37-3](/img/structure/B2382345.png)

2-氯-N-{2-苯基-2H,4H,5H,6H-环戊[c]吡唑-3-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives, such as the one you’re interested in, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The parent structure of pyrazoles can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Physical And Chemical Properties Analysis

A significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .科学研究应用

分子间相互作用和结构分析

化合物2-氯-N-{2-苯基-2H,4H,5H,6H-环戊[c]吡唑-3-基}苯甲酰胺及其衍生物因其分子间相互作用而备受研究,展示了安替比林衍生物的合成和光谱表征。这些化合物表现出显着的分子间氢键和π相互作用,这对它们的稳定性和结构完整性至关重要。分析包括X射线结构表征、赫希菲尔德表面分析和DFT计算,以了解化合物的固态结构及其在分子水平上的相互作用(Saeed et al., 2020)。

抗肿瘤活性

研究还探索了该化合物的衍生物在潜在抗肿瘤应用中的作用。例如,苯并噻唑衍生物对致瘤细胞系表现出选择性细胞毒性,为开发有效的抗肿瘤剂提供了一条有前景的途径。这些衍生物的设计和合成旨在创造具有出色体内抑瘤效果的生物稳定化合物,突显了此类化合物在癌症治疗中的潜力(Yoshida et al., 2005)。

抗菌和抗结核活性

据报道,整合2-氯-N-{2-苯基-2H,4H,5H,6H-环戊[c]吡唑-3-基}苯甲酰胺结构的新系列的合成和生物学评估显示出抗菌和抗结核活性。这些研究涉及各种衍生物的合成及其针对病原菌和结核分枝杆菌的筛选,深入了解了它们作为抗菌和抗结核剂的潜力。结果表明,这些系列中的一些化合物表现出有希望的活性,表明它们在治疗应用中的进一步探索(Nayak et al., 2016)。

合成和表征用于抗菌筛选

进一步的研究包括新系列衍生物的合成、表征和体外抗菌筛选。这些研究旨在发现对金黄色葡萄球菌和大肠杆菌等病原菌具有有效抗菌活性的化合物。通过光谱研究进行的合成过程和结构分析为开发新的抗菌剂铺平了道路(Idrees et al., 2020)。

作用机制

未来方向

Given the wide range of pharmacological activities of pyrazole derivatives, they continue to attract the attention of many researchers to study their skeleton chemically and biologically . Future research may focus on developing new synthesis methods and exploring further pharmacological properties.

属性

IUPAC Name |

2-chloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMYKTPSQBAQCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

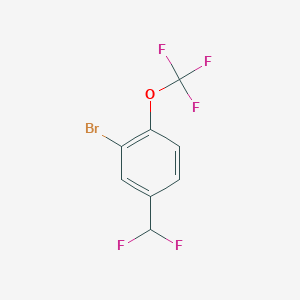

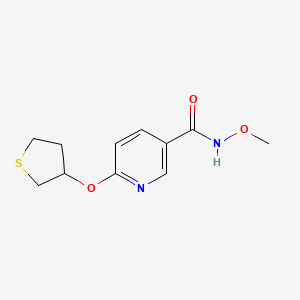

![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)

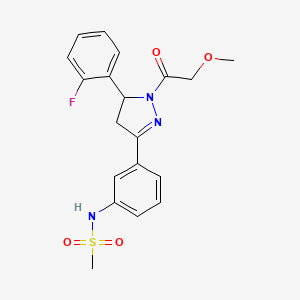

![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2382279.png)

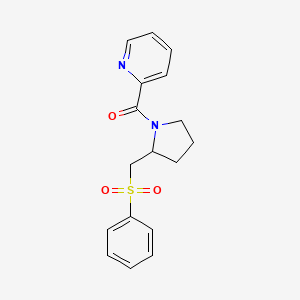

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)